molecular formula C17H29NO2 B11053112 2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine

2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine

Cat. No. B11053112
M. Wt: 279.4 g/mol
InChI Key: SMDJPRWUUWXCAB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine is a complex organic compound characterized by its unique structural features. This compound contains a morpholine ring substituted with a propargyl group and a tetrahydropyran moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine typically involves multiple steps:

    Formation of the Propargyl Intermediate: The initial step involves the preparation of the propargyl intermediate through the reaction of propargyl bromide with a suitable nucleophile.

    Tetrahydropyran Formation: The next step is the synthesis of the tetrahydropyran ring, which can be achieved through the cyclization of a suitable precursor, such as a dihydropyran derivative.

    Coupling Reaction: The final step involves the coupling of the propargyl intermediate with the tetrahydropyran derivative under specific conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the alkyne group to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the propargyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated alkanes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The morpholine ring is a common motif in many biologically active molecules, making this compound a valuable tool in drug discovery.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. The presence of the morpholine ring and the tetrahydropyran moiety can impart significant biological activity, including antimicrobial and anticancer properties.

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The propargyl group can participate in covalent bonding with active site residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the propargyl and tetrahydropyran groups, resulting in different chemical and biological properties.

    4-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)morpholine: Similar but lacks the propargyl group, affecting its reactivity and applications.

    Propargylmorpholine: Contains the propargyl group but lacks the tetrahydropyran moiety, leading to different chemical behavior.

Uniqueness

The uniqueness of 2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine lies in its combined structural features, which provide a versatile platform for chemical modifications and biological interactions

properties

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

2,6-dimethyl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]morpholine

InChI

InChI=1S/C17H29NO2/c1-14-12-18(13-15(2)19-14)11-7-10-17(5)9-6-8-16(3,4)20-17/h14-15H,6,8-9,11-13H2,1-5H3

InChI Key

SMDJPRWUUWXCAB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC#CC2(CCCC(O2)(C)C)C

Origin of Product

United States

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